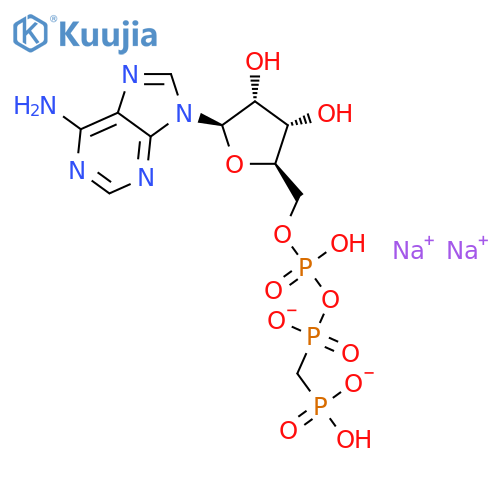Cas no 7414-56-4 (AMP-PCP disodium)

AMP-PCP disodium structure
商品名:AMP-PCP disodium
AMP-PCP disodium 化学的及び物理的性質
名前と識別子
-
- adenylylmethylenediphosphonate sodium salt
- 9H-purin-6-amine, 9-[5-O-[hydroxy[[hydroxy(phosphonomethyl)phosphinyl]oxy]phosphinyl]pentofuranosyl]-, monosodium salt
- AMP-PCP disodium salt
- Adenylylmethylenediphosphonate disodium salt
- AMP-PCP disodium
-
- InChIKey: KZCUOVRMGTZINH-LYYWGVPGSA-L
- ほほえんだ: O=P(OP(O)(CP(O)(O)=O)=O)(OC[C@H]1O[C@@H](N2C=NC3=C(N)N=CN=C23)[C@H](O)[C@@H]1O)O.[Na+].[Na+]
じっけんとくせい
- ようかいど: H2O: 10 mg/mL
AMP-PCP disodium セキュリティ情報
-
記号:

- シグナルワード:Danger
- 危害声明: H301-H311-H315-H319-H331-H335
- 警告文: P261-P280-P301+P310-P305+P351+P338-P311
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: 23/24/25-36/37/38
- セキュリティの説明: 22-26-36-45
-
危険物標識:

- ちょぞうじょうけん:−20°C
AMP-PCP disodium 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| ChemScence | CS-0119656-5mg |
AMP-PCP (disodium) |
7414-56-4 | ≥99.0% | 5mg |
$180.0 | 2022-04-26 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-253042-5 mg |
β, γ-Methyleneadenosine 5′-triphosphate disodium salt, |
7414-56-4 | ≥95% | 5mg |
¥684.00 | 2023-07-11 | |
| SHENG KE LU SI SHENG WU JI SHU | sc-253042A-10mg |
β, γ-Methyleneadenosine 5′-triphosphate disodium salt, |
7414-56-4 | ≥95% | 10mg |
¥1391.00 | 2023-09-05 | |
| TRC | M304258-10mg |
β γ-methyleneadenosine 5’-Triphosphate Disodium Salt |
7414-56-4 | 10mg |
$133.00 | 2023-05-17 | ||
| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T13547L-1 mg |
AMP-PCP disodium |
7414-56-4 | 1mg |
¥1140.00 | 2022-04-26 | ||
| TRC | M304258-5mg |
β γ-methyleneadenosine 5’-Triphosphate Disodium Salt |
7414-56-4 | 5mg |
$87.00 | 2023-05-17 | ||
| ChemScence | CS-0119656-1mg |
AMP-PCP (disodium) |
7414-56-4 | ≥99.0% | 1mg |
$60.0 | 2022-04-26 | |
| MedChemExpress | HY-106723A-5mg |
AMP-PCP disodium |
7414-56-4 | 99.29% | 5mg |
¥1400 | 2024-04-17 | |
| MedChemExpress | HY-106723A-10mM*1mLinWater |
AMP-PCP disodium |
7414-56-4 | ≥99.0% | 10mM*1mLinWater |
¥3383 | 2022-05-18 | |
| 1PlusChem | 1P00604K-5mg |
β, γ-Methyleneadenosine 5'-triphosphate disodium salt |
7414-56-4 | 99% | 5mg |
$302.00 | 2024-04-21 |
AMP-PCP disodium 関連文献
-
Bhawna,Mrinmoy Roy,Vikram,Aftab Alam,M. Aslam Chem. Commun., 2021,57, 1478-1481
-
Chun-Ting He,Pei-Qin Liao,Dong-Dong Zhou,Bao-Ying Wang,Wei-Xiong Zhang,Jie-Peng Zhang,Xiao-Ming Chen Chem. Sci., 2014,5, 4755-4762
-
Mark E. Light,Michael B. Hursthouse,Daniel J. Price Dalton Trans., 2011,40, 2983-2994
7414-56-4 (AMP-PCP disodium) 関連製品
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 76116-20-6((1R)-1-(2-bromophenyl)ethan-1-ol)
- 55557-48-7(3-aminothieno2,3-bpyridine-2-carboxamide)
- 1804535-05-4(6-Amino-2-(aminomethyl)-3-(trifluoromethoxy)pyridine-4-carboxaldehyde)
- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)
- 866866-15-1(N-(4-ethylphenyl)-2-{5-(4-methylbenzenesulfonyl)-6-oxo-1,6-dihydropyrimidin-2-ylsulfanyl}acetamide)
- 920-14-9(7-hydroxy-6,6-dimethylheptan-2-one)
- 2126178-06-9(tert-butyl N-[(1-benzyl-6-fluoro-1,2,3,4-tetrahydroquinolin-3-yl)methyl]carbamate)
- 1698674-07-5(1-4-(3-methyl-1H-pyrazol-1-yl)phenylpropan-1-one)
- 2229579-27-3(3-(4-bromo-5-methoxythiophen-2-yl)pyrrolidine)
推奨される供給者
Amadis Chemical Company Limited
(CAS:7414-56-4)AMP-PCP disodium

清らかである:99%/99%/99%
はかる:100mg/250mg/1g
価格 ($):236.0/471.0/939.0